2,2,3,3-tetramethyl-N-pyridin-3-ylcyclopropane-1-carboxamide
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Overview
Description
2,2,3,3-tetramethyl-N-pyridin-3-ylcyclopropane-1-carboxamide is a synthetic organic compound with a unique structure that combines a cyclopropane ring with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetramethyl-N-pyridin-3-ylcyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of a pyridine carboxylic acid with a cyclopropane derivative under specific conditions. The reaction may require the use of catalysts such as palladium or nickel to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetramethyl-N-pyridin-3-ylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopropane ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2,2,3,3-tetramethyl-N-pyridin-3-ylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetramethyl-N-pyridin-3-ylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-tetramethylcyclopropane-1-carboxamide: Lacks the pyridine moiety, resulting in different chemical and biological properties.
N-pyridin-3-ylcyclopropane-1-carboxamide: Lacks the tetramethyl substitution, affecting its reactivity and stability.
Uniqueness
2,2,3,3-tetramethyl-N-pyridin-3-ylcyclopropane-1-carboxamide is unique due to the combination of the cyclopropane ring and the pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2,3,3-tetramethyl-N-pyridin-3-ylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-12(2)10(13(12,3)4)11(16)15-9-6-5-7-14-8-9/h5-8,10H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIADTLVFLIESGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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